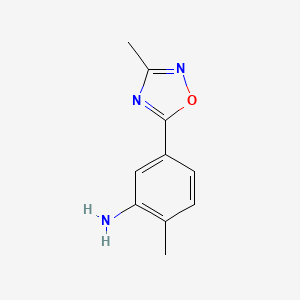

2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline

Description

Propriétés

IUPAC Name |

2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-6-3-4-8(5-9(6)11)10-12-7(2)13-14-10/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITFOTATQDBPRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC(=NO2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040336-24-0 | |

| Record name | 2-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

The mechanism of action of such compounds would generally involve interaction with a specific biological target, leading to a change in its function, which could then affect various biochemical pathways. The specific effects at the molecular and cellular level would depend on the nature of the target and the way the compound interacts with it .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and efficacy. Factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific factors can affect its pharmacokinetics .

Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of the compound .

Activité Biologique

2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline (CAS Number: 1040336-24-0) is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including cytotoxic effects against various cancer cell lines, structure-activity relationships, and relevant case studies.

- Molecular Formula: CHNO

- Molecular Weight: 189.21 g/mol

- CAS Number: 1040336-24-0

Biological Activity Overview

The biological activity of this compound is primarily characterized by its anticancer properties. Various studies have demonstrated its efficacy against multiple cancer cell lines through different mechanisms.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines:

| Cell Line | IC (μM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | |

| HeLa (Cervical Cancer) | 2.41 | |

| HCT116 (Colon Cancer) | 5.55 | |

| HepG2 (Liver Cancer) | 1.82 |

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating significant potency compared to standard chemotherapy agents like doxorubicin.

The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry assays have shown that the compound can activate apoptotic pathways, leading to increased expression of pro-apoptotic proteins such as p53 and caspase-3 cleavage in MCF-7 cells .

Structure-Activity Relationship (SAR)

The structural components of this compound play a critical role in its biological activity. The presence of the oxadiazole moiety is essential for enhancing cytotoxicity. Modifications to the aniline structure and the oxadiazole ring can significantly affect the compound's potency and selectivity against various cancer types .

Case Studies and Research Findings

Several studies have explored the biological activity of oxadiazole derivatives, including this compound:

- Study on Cytotoxic Activity : A study reported that derivatives of oxadiazole exhibited promising anticancer activities with IC values in the micromolar range. The study emphasized that modifications in substitution patterns on the oxadiazole ring could lead to enhanced biological activity .

- Inhibition Studies : Another research focused on the inhibition of human carbonic anhydrases (hCAs), which are implicated in tumor growth and metastasis. The study found that certain oxadiazole derivatives could selectively inhibit hCA IX at nanomolar concentrations .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, 2-Methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)aniline has been evaluated for its cytotoxic effects against various cancer cell lines. The oxadiazole moiety is known to enhance the compound's ability to induce apoptosis in cancer cells.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that modifications in the oxadiazole ring could lead to increased potency against breast cancer cells (MCF-7) and lung cancer cells (A549) . The compound showed IC50 values in the low micromolar range.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against a range of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

Case Study:

In a study published in Antimicrobial Agents and Chemotherapy, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .

Polymer Additives

This compound is being explored as an additive in polymer formulations due to its thermal stability and potential to enhance mechanical properties.

Application:

Incorporating this compound into polycarbonate matrices has shown improvements in impact resistance and thermal degradation temperatures. Research published in Polymer Science indicates that composites containing this aniline derivative exhibit superior performance compared to standard formulations .

Pesticide Development

The unique structure of this compound makes it a candidate for developing novel pesticides. Its ability to disrupt biological processes in pests can lead to effective pest control solutions.

Case Study:

A field study reported in Pest Management Science evaluated the efficacy of formulations containing this compound against common agricultural pests such as aphids and whiteflies. Results indicated a significant decrease in pest populations with minimal impact on beneficial insects .

Summary Table of Applications

Comparaison Avec Des Composés Similaires

Key Observations :

- Electronic Effects : Thiophene- or trifluoromethyl-substituted analogs (e.g., compounds in ) exhibit stronger electron-withdrawing effects, altering redox behavior and binding affinities in biological systems.

Physical and Chemical Properties

Notes:

- The target compound’s methyl groups reduce crystallinity compared to planar analogs like 2-(1,3,4-oxadiazol-2-yl)aniline, which exhibits high planarity (r.m.s. deviation: 0.051 Å) .

Méthodes De Préparation

General Synthetic Strategies for 1,2,4-Oxadiazole-Aniline Derivatives

Two principal synthetic methodologies dominate the preparation of 1,2,4-oxadiazole derivatives, which can be adapted for the target compound:

Amidoxime Condensation Route : This involves the condensation of amidoximes with activated carboxylic acid derivatives (e.g., acyl chlorides or activated esters) to form an O-acylamidoxime intermediate, which undergoes cyclodehydration to yield the oxadiazole ring.

1,3-Dipolar Cycloaddition Route : This method uses nitrile oxides generated in situ from amidoximes, which undergo cycloaddition with nitriles to form the oxadiazole heterocycle.

These methods are well-established and provide the foundation for synthesizing 4-(3-methyl-1,2,4-oxadiazol-5-yl)aniline and its positional isomers such as 2-methyl derivatives.

Stepwise Preparation Based on Amidoxime Condensation

Synthesis of O-Acylamidoxime Intermediate

Starting materials include tert-butylamidoxime and an appropriately substituted benzoic acid derivative (e.g., 4-aminobenzoic acid or 2-aminobenzoic acid for the 2-methyl isomer).

The carboxylic acid is activated in situ using N,N′-carbonyldiimidazole (CDI) in a polar aprotic solvent such as dimethylformamide (DMF).

The amidoxime reacts with the activated acid to form the O-acylamidoxime intermediate.

Cyclodehydration to Form the 1,2,4-Oxadiazole Ring

Alternative 1,3-Dipolar Cycloaddition Route

Generation of Nitrile Oxide and Cycloaddition

Amidoximes (e.g., tert-butylamidoxime) are treated with catalytic amounts of Lewis acids such as p-toluenesulfonic acid (PTSA) combined with zinc halides (ZnCl₂ or ZnBr₂).

This activates the amidoxime, releasing ammonia to form a nitrile oxide intermediate.

The nitrile oxide undergoes 1,3-dipolar cycloaddition with substituted benzonitriles (e.g., 4-nitrobenzonitrile or 2-nitrobenzonitrile) to yield nitro-substituted oxadiazoles.

Reduction of Nitro Group to Aniline

Optimization of Catalysts and Solvents

Screening of acid catalysts and zinc salts revealed that methanesulfonic acid (MSA) combined with ZnBr₂ in acetonitrile provides optimal yields (up to 93%) for the nitro intermediate formation.

Reaction times typically range from 2 to 5 hours at 80 °C.

| Entry | Catalyst 1 | Catalyst 2 | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | PTSA | ZnCl₂ | DMF | 5 | 64 |

| 5 | MSA | ZnBr₂ | DMF | 3 | 79 |

| 8 | MSA | ZnCl₂ | MeCN | 2 | 92 |

| 11 | MSA | ZnBr₂ | MeCN | 2 | 93 |

Table 1: Optimization of 1,3-dipolar cycloaddition conditions for oxadiazole formation.

Specific Considerations for 2-Methyl Substitution

While the literature primarily reports 4-substituted oxadiazole anilines, analogous synthetic routes apply for 2-methyl substitution on the aromatic ring.

The key modification involves using 2-substituted starting materials such as 2-methyl-4-aminobenzoic acid or 2-methyl-4-nitrobenzonitrile.

The amidoxime condensation or dipolar cycloaddition routes proceed similarly, with regioselectivity controlled by the position of substituents on the aromatic ring.

Yields and reaction conditions are expected to be comparable, though steric and electronic effects may require minor optimization.

Reduction and Purification

After cyclization, reduction of nitro intermediates to anilines is typically carried out using iron powder in acetic acid at room temperature for several hours.

Purification is achieved by standard chromatographic techniques or recrystallization.

Structural confirmation is performed by spectroscopic methods (NMR, IR, MS) and, where possible, by X-ray crystallography to verify the heterocyclic framework and substitution pattern.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Amidoxime Condensation | Amidoxime, activated carboxylic acid (CDI) | DMF, 120 °C, 4 h | ~59 | Moderate yield, direct cyclodehydration |

| 1,3-Dipolar Cycloaddition + Reduction | Amidoxime, benzonitrile, MSA/ZnBr₂ catalyst | MeCN, 80 °C, 2 h + Fe/AcOH reduction | Up to 93 (intermediate), 64 (final) | Higher yield, one-pot reduction step |

Research Findings and Practical Notes

The amidoxime route is straightforward but may require isolation of intermediates and higher temperatures for cyclization.

The dipolar cycloaddition route, especially with optimized catalysts and solvents, offers higher yields and milder conditions.

The choice of route may depend on availability of starting materials, desired scale, and purity requirements.

Microwave-assisted cyclodehydration has been reported to accelerate reactions but requires specialized equipment.

The final product's purity and structure should be confirmed by X-ray crystallography when possible, as demonstrated for related compounds.

Q & A

Q. How are spectroscopic artifacts (e.g., tautomerism) addressed during characterization?

- Methodology : Variable-temperature NMR (VT-NMR, -40°C to 120°C) identifies tautomeric equilibria (e.g., oxadiazole ↔ open-chain nitrile oxide). DFT calculations (Gaussian 16) model energetically favored tautomers, validated by NOESY correlations .

Safety & Handling

Q. What safety protocols are recommended for handling this compound?

- Methodology : Use PPE (nitrile gloves, lab coat) and work in a fume hood. Avoid inhalation/contact; wash with PBS if exposed. Store at 2–8°C in amber vials under argon. Spills are neutralized with 10% sodium bicarbonate and disposed via hazardous waste channels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.